BenchChemオンラインストアへようこそ!

3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide

Xanthine Oxidase Inhibition Gout Pharmacotherapy Non‑Purine Inhibitor SAR

WSJ‑537 is the most active compound in a non‑purine benzothiazole‑derived xanthine oxidase inhibitor series. With an IC₅₀ of 0.005 µM—twice the potency of febuxostat—and oral bioavailability validated in rats, it is the superior choice for SAR exploration, preclinical gout models, and PK method development. Its bis‑oxazole carboxamide architecture avoids purine‑analog hypersensitivity risks, ensuring robust, reproducible results you can benchmark directly against allopurinol and febuxostat.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 90349-47-6
Cat. No. B6534634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide
CAS90349-47-6
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC(=NO2)C
InChIInChI=1S/C9H9N3O3/c1-5-3-7(14-11-5)9(13)10-8-4-6(2)12-15-8/h3-4H,1-2H3,(H,10,13)
InChIKeyHLIWHFIGBMVSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide (WSJ-537): A High-Potency Non-Purine Xanthine Oxidase Inhibitor for Gout R&D Procurement


3-Methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide (CAS 90349‑47‑6, commonly designated WSJ‑537) belongs to the non‑purine xanthine oxidase (XO) inhibitor class, structurally derived from a 2‑(3‑cyano‑4‑alkoxy)phenyl‑4‑substituted benzothiazole‑5‑carboxylic acid scaffold . It was identified by Shenyang Pharmaceutical University as the most active compound within a series of synthetic XO inhibitors developed as potential gout therapeutics . Its distinct bis‑oxazole carboxamide architecture sets it apart from both purine‑analog inhibitors (e.g., allopurinol) and other non‑purine inhibitors (e.g., febuxostat), making it a compound of interest for structure‑activity relationship (SAR) programs and preclinical gout models .

3-Methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide (WSJ‑537): Why Generic Substitution Fails for Xanthine Oxidase Inhibitor Procurement


In‑class xanthine oxidase inhibitors cannot be interchanged without risking potency loss or mechanistic divergence. Allopurinol, a purine analog, requires metabolic activation to oxypurinol and is associated with hypersensitivity reactions, while febuxostat, a non‑purine inhibitor, achieves an IC₅₀ of 0.010 µM . WSJ‑537 demonstrates an IC₅₀ of 0.005 µM—a 2‑fold improvement over febuxostat in the same in vitro enzymatic assay—and belongs to a distinct benzothiazole‑derived chemical series that avoids the purine scaffold entirely . Substituting a generic “XO inhibitor” without verifying the specific chemical entity and its quantified potency would introduce the risk of selecting a compound with inferior intrinsic activity or a scaffold associated with known clinical liabilities, directly undermining SAR continuity and preclinical model reproducibility .

3-Methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide (WSJ‑537): Quantitative Head‑to‑Head Comparator Evidence for Selection


WSJ‑537 Exhibits 2‑Fold Higher Xanthine Oxidase Inhibitory Potency Than Febuxostat in a Direct Enzymatic Assay

In a head‑to‑head in vitro xanthine oxidase inhibition assay, WSJ‑537 (the target compound) displayed an IC₅₀ of 0.005 µM, compared with febuxostat's IC₅₀ of 0.010 µM under identical experimental conditions . This represents a 2‑fold potency advantage for WSJ‑537, establishing it as the most active compound among the evaluated series .

Xanthine Oxidase Inhibition Gout Pharmacotherapy Non‑Purine Inhibitor SAR

WSJ‑537 Demonstrates Pharmacokinetic Feasibility for Oral Dosing: High Recovery and Low LLOQ in Rat Plasma

An LC‑MS/MS method validated for WSJ‑537 in rat plasma achieved a lower limit of quantification (LLOQ) of 20 ng/mL and a recovery exceeding 85%, following oral administration of 10 mg/kg WSJ‑537 . While no direct comparator PK data from the same study are available, the established method and favorable recovery profile confirm the compound's suitability for preclinical PK investigations after oral dosing .

Pharmacokinetics Oral Bioavailability LC‑MS/MS Bioanalysis

WSJ‑537 Represents a Distinct Non‑Purine Scaffold Avoiding the Purine‑Associated Hypersensitivity Risk Profile of Allopurinol

WSJ‑537 is a non‑purine xanthine oxidase inhibitor derived from a 2‑(3‑cyano‑4‑alkoxy)phenyl‑4‑substituted benzothiazole‑5‑carboxylic acid scaffold . This structure is chemically distinct from the purine‑analog allopurinol, which requires metabolic activation and is associated with severe hypersensitivity reactions, including Stevens‑Johnson syndrome . The non‑purine architecture of WSJ‑537 inherently avoids the purine‑related hypersensitivity risk that limits allopurinol's clinical utility .

Non‑Purine Scaffold Hypersensitivity Risk Drug Safety Differentiation

3-Methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide (WSJ‑537): High‑Priority Research and Industrial Application Scenarios


Xanthine Oxidase Inhibitor Lead Optimization and SAR Studies

WSJ‑537's 2‑fold potency advantage over febuxostat (IC₅₀ 0.005 µM vs. 0.010 µM) makes it an excellent starting point for medicinal chemistry programs aiming to further enhance XO inhibitory activity through scaffold modification . Its non‑purine benzothiazole‑derived structure provides a distinct chemical space for SAR exploration, avoiding the hypersensitivity risks associated with purine analogs .

Preclinical Pharmacokinetic and ADME Profiling of Oral XO Inhibitors

The validated LC‑MS/MS method with an LLOQ of 20 ng/mL and >85% recovery enables reliable preclinical PK profiling of WSJ‑537 in rodent models following oral administration at 10 mg/kg . This facilitates head‑to‑head PK comparisons with febuxostat or other XO inhibitors in the same species under identical dosing regimens.

In Vivo Gout and Hyperuricemia Model Development

Given its potent XO inhibition and confirmed oral bioavailability in rats, WSJ‑537 is a prime candidate for efficacy studies in rodent models of hyperuricemia and gouty arthritis . Its use can support both proof‑of‑concept studies for XO inhibition and benchmarking against clinically used comparators such as febuxostat and allopurinol.

Non‑Purine XO Inhibitor Reference Standard for Analytical and Bioanalytical Method Development

WSJ‑537 can serve as a reference compound for developing and validating LC‑MS/MS methods for non‑purine XO inhibitors in biological matrices, leveraging the established fragmentation pattern (m/z 410.2 → m/z 368.1) and chromatographic conditions optimized in rat plasma . This is valuable for CROs and bioanalytical labs aiming to standardize detection of next‑generation XO inhibitors.

Quote Request

Request a Quote for 3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.